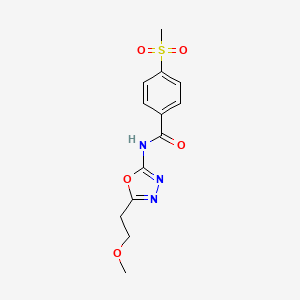

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as MOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have utilized it in various transformations, including Suzuki–Miyaura coupling reactions . Additionally, its stability and ease of purification contribute to its popularity in chemical transformations.

Hydromethylation of Alkenes

The catalytic protodeboronation of alkyl boronic esters using a radical approach allows for formal anti-Markovnikov alkene hydromethylation. This transformation is valuable but previously unknown. By pairing protodeboronation with a Matteson–CH₂–homologation, researchers have achieved this hydromethylation sequence, even applying it to complex molecules like methoxy-protected (−)-Δ8-THC and cholesterol .

Polymer Chemistry and Thermoresponsive Polymers

The compound’s oxadiazole moiety has been incorporated into polymeric materials. For instance:

- Thermoresponsive Polyethers : Researchers have explored LCST-type thermoresponsive properties of poly(glycidyl ether) homopolymers with varying side chain structures. These polymers exhibit phase transitions in water at specific temperatures, making them useful for controlled drug delivery and smart materials .

- Thermosensitive Copolymers : Copolymers based on poly(2-methoxyethyl acrylate-co-poly(ethylene glycol) methyl ether acrylate) have been developed for nanogel synthesis. These copolymers respond to temperature changes, enabling applications in drug delivery and tissue engineering .

Oligonucleotide-Based Therapeutics

The compound’s derivatives have found applications in oligonucleotide-based therapeutics. For example:

- Vitravene : Approved for treating CMV retinitis in AIDS patients, Vitravene demonstrates the promise of antisense technology .

- Macugen : Used for wet, age-related macular degeneration, Macugen represents another successful oligonucleotide-based therapeutic .

Continuous Flow Synthesis

Researchers have developed a continuous flow process to manufacture N-(3-Amino-4-methylphenyl)benzamide using readily available 4-methylbenzene-1,3-diamine as a starting material and benzoic anhydride as an acylating agent. This efficient method provides a practical route to this compound .

Ionic Liquids and Benzamide Derivatives

Ionic liquids immobilized on diatomite earth have been employed for the rapid and mild preparation of benzamide derivatives through direct condensation of benzoic acids and amines under ultrasonic irradiation. This green and efficient pathway offers a sustainable approach to synthesizing benzamides .

Eigenschaften

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5S/c1-20-8-7-11-15-16-13(21-11)14-12(17)9-3-5-10(6-4-9)22(2,18)19/h3-6H,7-8H2,1-2H3,(H,14,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJUPOXAZOPSNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC1=NN=C(O1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-methoxyphenyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2582455.png)

![N-Ethyl-N-[2-[4-(methylsulfanylmethyl)piperidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2582456.png)

![tert-butyl N-[(2R)-4-bromo-3-oxo-1-phenylbutan-2-yl]carbamate](/img/structure/B2582459.png)

![2-[(2-Furylmethyl)amino]-4-phenyl-5-pyrimidinecarboxylic acid](/img/structure/B2582461.png)

![N-(4-fluorophenyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2582463.png)